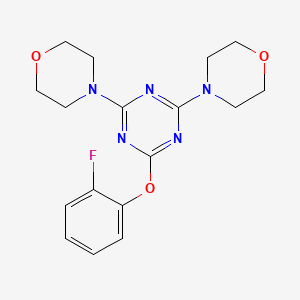
2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, commonly known as PD173074, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and acts by inhibiting the activity of fibroblast growth factor receptor (FGFR), which is involved in various cellular processes such as cell growth, differentiation, and survival.
作用機序
PD173074 acts by inhibiting the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, which is a receptor tyrosine kinase that is involved in various cellular processes such as cell growth, differentiation, and survival. 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine is often overexpressed in various types of cancer, leading to abnormal cell growth and proliferation. By blocking the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, PD173074 inhibits the growth and proliferation of cancer cells. In addition, PD173074 has been shown to have potential neuroprotective effects by inhibiting the activation of microglia, which are involved in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
PD173074 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine and downstream signaling pathways such as MAPK and AKT, which are involved in cell growth and survival. In addition, PD173074 has been shown to inhibit the proliferation and migration of cancer cells and smooth muscle cells. PD173074 has also been shown to have potential neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
実験室実験の利点と制限
PD173074 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, PD173074 also has several limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PD173074 has been shown to have potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
PD173074 has several potential future directions for research. One direction is the development of more potent and selective 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine inhibitors that can overcome the limitations of PD173074. Another direction is the investigation of the potential therapeutic applications of PD173074 in other diseases such as autoimmune diseases and metabolic disorders. In addition, the development of novel drug delivery systems that can improve the solubility and bioavailability of PD173074 can also be a potential future direction.
合成法
PD173074 can be synthesized by several methods, including the reaction of 2-fluorophenol with 4-morpholinecarboxaldehyde to form 2-(2-fluorophenoxy)-4-morpholinylbenzaldehyde, which is then reacted with 2-aminotriazine to form PD173074. Another method involves the reaction of 4,6-dichloro-2-(2-fluorophenoxy)-1,3,5-triazine with morpholine to form PD173074.
科学的研究の応用
PD173074 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, which is often overexpressed in various types of cancer. PD173074 has also been shown to have potential applications in the treatment of cardiovascular diseases such as pulmonary arterial hypertension and atherosclerosis by inhibiting the proliferation of smooth muscle cells. In addition, PD173074 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[4-(2-fluorophenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-3-1-2-4-14(13)26-17-20-15(22-5-9-24-10-6-22)19-16(21-17)23-7-11-25-12-8-23/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDBBBRVNEXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)

![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)